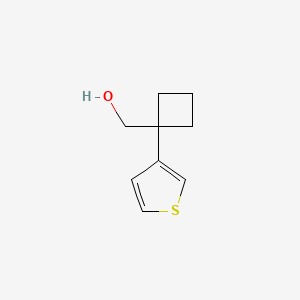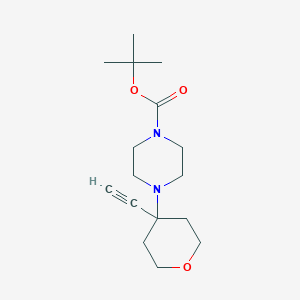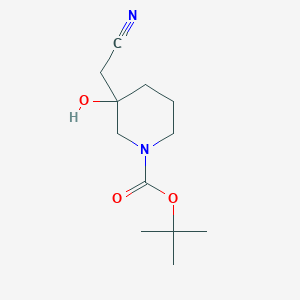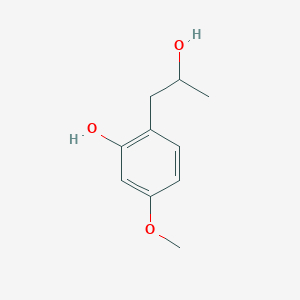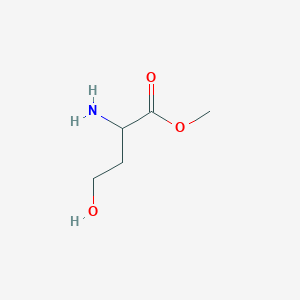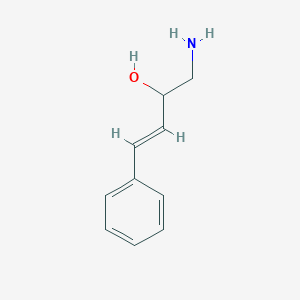
1-Amino-4-phenylbut-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-phenylbut-3-en-2-ol is an organic compound with a molecular formula of C10H13NO. It is a derivative of 1-amino-2-alkanols and has been studied for its potential biological activities, particularly as a neuraminidase inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Amino-4-phenylbut-3-en-2-ol can be synthesized through various synthetic routes. One common method involves the reaction of 4-phenyl-3-buten-2-one with ammonia or an amine under suitable conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4-phenylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound may be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-amino-4-phenylbut-3-en-2-ol involves its interaction with neuraminidase, an enzyme found on the surface of influenza viruses. The compound inhibits the activity of neuraminidase, preventing the release of new viral particles from infected cells . This inhibition is facilitated by the interaction of the amino and hydroxyl groups of the compound with the active site of the enzyme .
Comparación Con Compuestos Similares
1-Amino-4-phenylbut-3-en-2-ol can be compared with other similar compounds, such as:
4-Phenyl-3-buten-2-ol: This compound lacks the amino group, which is crucial for the inhibitory activity against neuraminidase.
2-Amino-1-arylethan-1-ol derivatives: These compounds have been shown to have lower inhibitory activity compared to this compound.
The uniqueness of this compound lies in its specific structural features that enhance its biological activity, particularly its ability to inhibit neuraminidase .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
(E)-1-amino-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C10H13NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7,10,12H,8,11H2/b7-6+ |
Clave InChI |
UTHAMCDUNPPWGL-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(CN)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15315447.png)
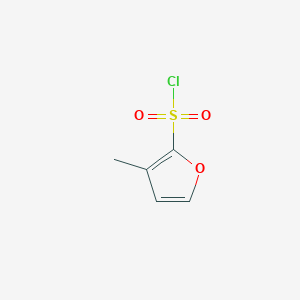
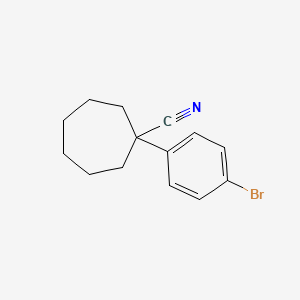
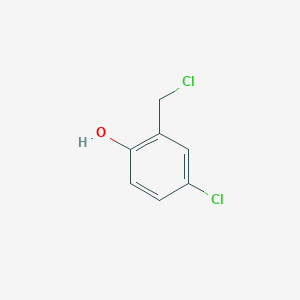
![Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate](/img/structure/B15315478.png)
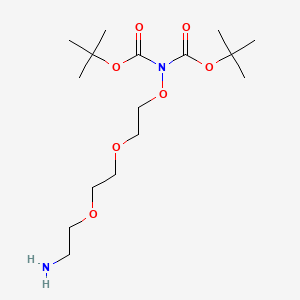
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid](/img/structure/B15315509.png)
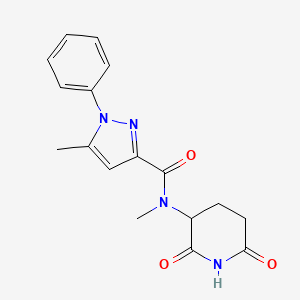
![4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15315529.png)
